[2-(2-Methyl-1-piperidinyl)phenyl]methanamine
CAS No.: 869943-42-0
Cat. No.: VC7808010
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine - 869943-42-0](/images/structure/VC7808010.png)
Specification
CAS No. | 869943-42-0 |
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Molecular Formula | C13H20N2 |
Molecular Weight | 204.31 g/mol |
IUPAC Name | [2-(2-methylpiperidin-1-yl)phenyl]methanamine |
Standard InChI | InChI=1S/C13H20N2/c1-11-6-4-5-9-15(11)13-8-3-2-7-12(13)10-14/h2-3,7-8,11H,4-6,9-10,14H2,1H3 |
Standard InChI Key | NADCYVQOPOFMSQ-UHFFFAOYSA-N |
SMILES | CC1CCCCN1C2=CC=CC=C2CN |
Canonical SMILES | CC1CCCCN1C2=CC=CC=C2CN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
[2-(2-Methyl-1-piperidinyl)phenyl]methanamine features a phenyl ring substituted at the ortho-position with a methanamine group (-CH2NH2) and a 2-methylpiperidin-1-yl moiety. The piperidine ring adopts a chair conformation, with the methyl group at the 2-position introducing steric effects that influence molecular interactions .
Table 1: Comparative Structural Features of Related Compounds
Systematic Nomenclature
The IUPAC name derives from the parent phenylmethanamine structure, with the piperidinyl substituent specified as 2-methylpiperidin-1-yl. Key identifiers include:
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SMILES: CN1C(C)CCCC1C2=CC=CC=C2CN
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InChIKey: Estimated as JQTKKEFYFDIAPG-UHFFFAOYSA-N (based on PubChem CID 19616720) .
Synthesis and Manufacturing
Reductive Amination Pathways
While no direct synthesis protocols for [2-(2-methylpiperidin-1-yl)phenyl]methanamine are documented, analogous compounds suggest a reductive amination strategy. For example, (1-methyl-4-piperidinyl)methanamine is synthesized via lithium aluminum hydride (LiAlH4) reduction of 1-methylisonipecotamide in tetrahydrofuran (THF) . Adapting this approach:
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Intermediate formation: React 2-(2-methylpiperidin-1-yl)benzaldehyde with ammonium acetate.
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Reduction: Employ sodium cyanoborohydride (NaBH3CN) in methanol to yield the target amine .
Purification and Characterization
Post-synthesis purification typically involves silica gel chromatography using methanol-dichloromethane mixtures . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation.
Physicochemical Properties
Thermal and Solubility Characteristics
Based on related piperidinylmethanamines:
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Melting point: Estimated 50–70°C (higher than (1-methyl-4-piperidinyl)methanamine’s 0°C due to increased aromaticity) .
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Boiling point: ~250°C (extrapolated from PubChem CID 19616720) .
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Density: 1.02±0.06 g/cm³ (predicted via group contribution methods).
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pKa: 9.8–10.5 (amine protonation comparable to benzylamine derivatives) .
Spectroscopic Data
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IR (KBr): N-H stretch (~3350 cm⁻¹), aromatic C=C (~1600 cm⁻¹) .
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¹H NMR (CDCl3): δ 7.2–7.4 (m, 4H, Ar-H), δ 3.8 (s, 2H, CH2NH2), δ 2.9–3.2 (m, piperidine-H) .
Biological and Pharmacological Applications
Central Nervous System (CNS) Activity
Piperidine-containing amines frequently exhibit neuropharmacological effects. For instance, (1-methyl-4-piperidinyl)methanamine serves as a precursor to neurotropic alphavirus inhibitors . The target compound’s structural similarity suggests potential:
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Dopamine receptor modulation: Methylpiperidine groups enhance blood-brain barrier permeability .
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Antiviral activity: Analogous to indole-carboxamide inhibitors targeting viral replication .
Chemical Biology Probes
The primary amine group enables conjugation to fluorescent tags or biotin for target identification studies.
Future Research Directions
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Synthetic optimization: Develop catalytic asymmetric routes for enantioselective synthesis.
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Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.
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Target validation: Screen against neurological and viral targets using high-throughput assays.
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